

Furan-2,5-dicarbaldehyde: A Comprehensive Technical Guide on Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Furan-2,5-dicarbaldehyde**

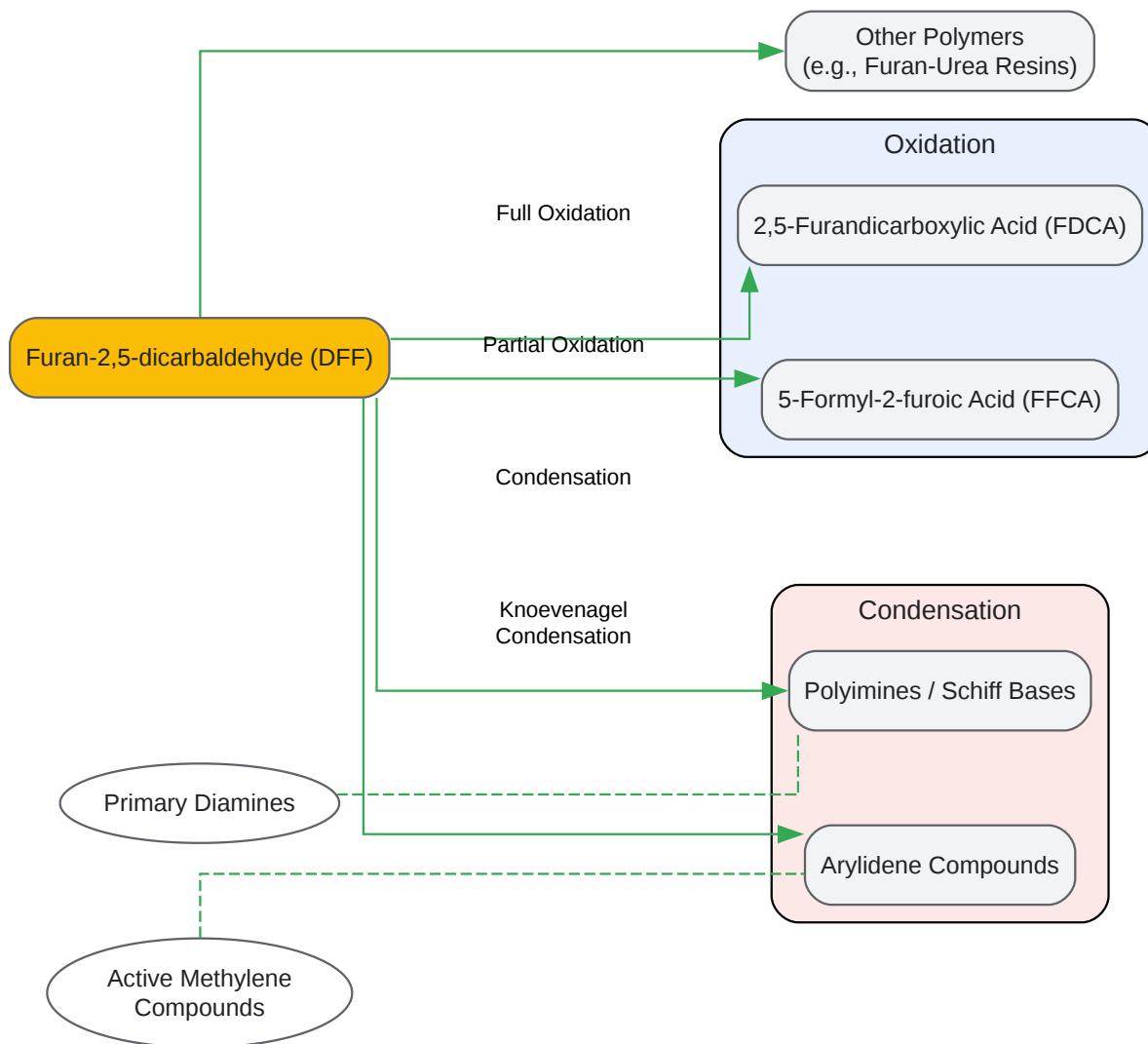
Cat. No.: **B019676**

[Get Quote](#)

Introduction: **Furan-2,5-dicarbaldehyde**, also known as 2,5-diformylfuran (DFF), is a pivotal bio-based platform chemical derived from the dehydration of carbohydrates.^{[1][2]} As a versatile C6 building block, it features a furan ring symmetrically functionalized with two aldehyde groups, making it a crucial intermediate in the synthesis of a wide array of sustainable chemicals, polymers, and materials.^{[3][4]} Its significance lies in its potential to replace petroleum-derived chemicals, aligning with the principles of green chemistry and contributing to a more sustainable chemical industry.^{[4][5]} This technical guide provides an in-depth analysis of the chemical properties, reactivity, and experimental protocols associated with **Furan-2,5-dicarbaldehyde**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Furan-2,5-dicarbaldehyde is a yellow solid compound.^[6] Its core structure consists of a five-membered furan ring with aldehyde groups at the 2 and 5 positions.^[3] This symmetric bifunctionality is key to its diverse reactivity.


Table 1: Physicochemical Properties of **Furan-2,5-dicarbaldehyde**

Property	Value	References
Molecular Formula	C ₆ H ₄ O ₃	[7][8][9][10][11][12]
Molecular Weight	124.09 g/mol	[7][8][10][11][12]
CAS Number	823-82-5	[7][8][10][11][12]
Melting Point	110 °C	[6][7][13]
Boiling Point	276.00 to 277.00 °C (est.)	[6][7][13]
Density	1.298 ± 0.06 g/cm ³ (Predicted)	[6][13]
Appearance	Yellow Solid	[6][9]
Solubility	Methanol (151.29 g/L), Ethanol (46.89 g/L), Isopropanol (22.54 g/L), Chloroform (Slightly), Ethyl Acetate (Slightly)	[6][8][13]
Vapor Pressure	0.0047 mmHg at 25°C	[6]
InChI Key	PXJJKVNIMAZHCB-UHFFFAOYSA-N	[9][10][11]
SMILES	C1=C(OC(=C1)C=O)C=O	[8][11]

Safety Information: **Furan-2,5-dicarbaldehyde** is classified as an irritant, causing skin, eye, and respiratory irritation.[6][8][11] Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Core Reactivity and Chemical Transformations

The reactivity of **Furan-2,5-dicarbaldehyde** is dominated by its two aldehyde functional groups and the electron-rich furan ring. These features allow for a variety of chemical transformations, including oxidation, condensation, and polymerization.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of **Furan-2,5-dicarbaldehyde (DFF)**.

Oxidation

The aldehyde groups of DFF are readily oxidized to carboxylic acids. This transformation is critical as it leads to highly valuable monomers.

- **Full Oxidation to 2,5-Furandicarboxylic Acid (FDCA):** The most significant oxidation reaction of DFF is its conversion to 2,5-Furandicarboxylic Acid (FDCA).^[4] FDCA is a renewable

alternative to terephthalic acid, a primary component in the production of polyesters like PET.

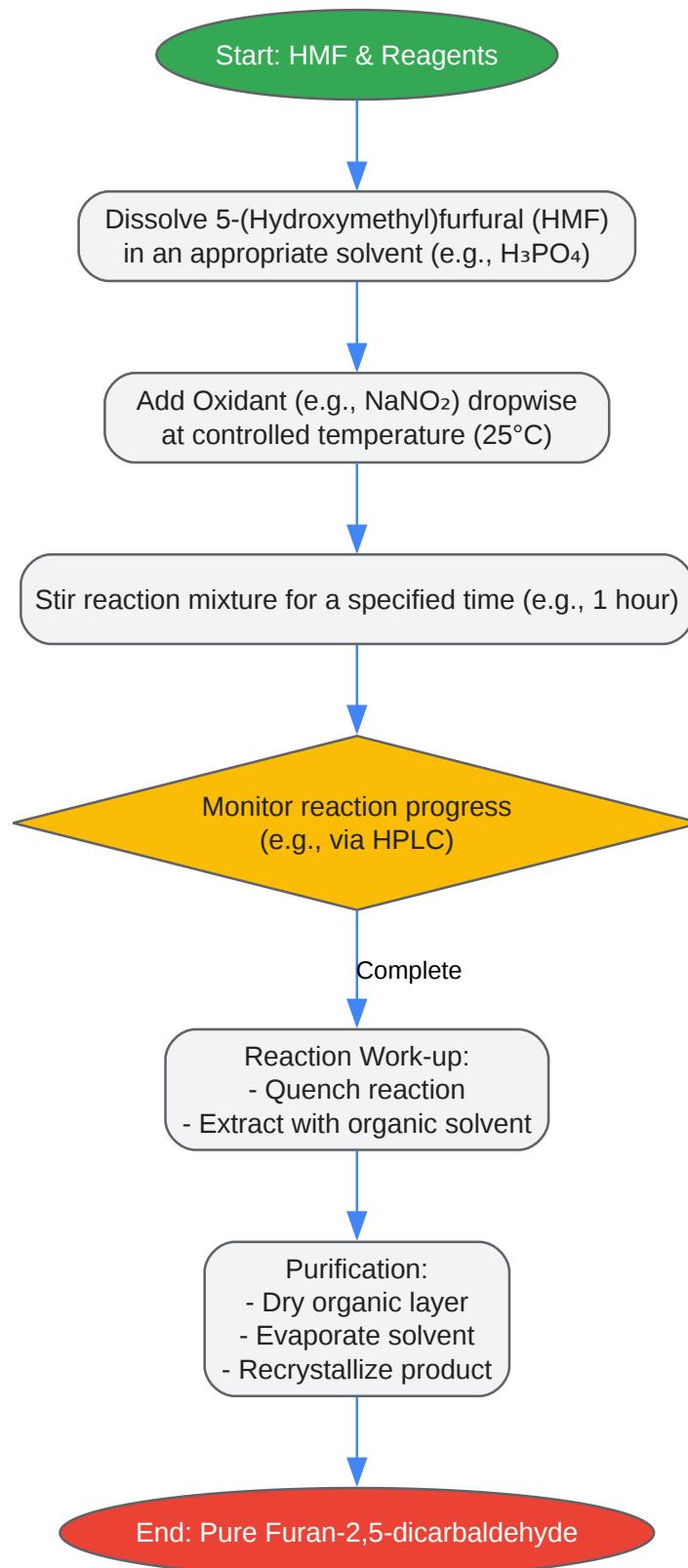
[4][14] Various catalytic systems, including those based on manganese oxide or bio-catalysis, can achieve this transformation.[15][16]

- Partial Oxidation to 5-Formyl-2-furoic Acid (FFCA): Selective oxidation of one aldehyde group yields 5-Formyl-2-furoic Acid (FFCA), another valuable chemical intermediate.[4][16]

Condensation Reactions

The carbonyl groups of DFF are highly reactive towards nucleophiles, leading to a variety of condensation products.

- Imine (Schiff Base) Formation: DFF reacts with primary amines to form imine bonds.[17] When bifunctional diamines are used, this reaction leads to the formation of polyimines, which can be used to create advanced materials like vitrimers.[1] The stability of the imine bond formed with the aromatic aldehyde is notably high, even at acidic pH.[17]
- Knoevenagel Condensation: DFF undergoes Knoevenagel condensation with active methylene compounds, such as indan-1,3-dione, to form C=C bonds.[18] This reaction is a powerful tool for synthesizing a wide range of heterocyclic compounds and functional materials.[18]


Polymerization

DFF is a key monomer for the synthesis of bio-based polymers. Its bifunctional nature allows it to serve as a building block for linear polymers or as a crosslinking agent.

- Furan-Urea Resins: DFF can be used to synthesize furan-urea resins, which are considered more sustainable alternatives to traditional formaldehyde-based resins.[1][4][5]
- Crosslinking Agent: DFF has been investigated as a bio-based and safer substitute for glutaraldehyde in applications like covalent enzyme immobilization.[17][19] It reacts with primary amino groups on surfaces or other molecules to form stable crosslinks.[17]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of **Furan-2,5-dicarbaldehyde**.

[Click to download full resolution via product page](#)**Caption:** General workflow for the synthesis of DFF via HMF oxidation.

Protocol 1: Synthesis via Selective Oxidation of 5-(Hydroxymethyl)furfural (HMF)

This protocol describes the efficient oxidation of HMF to DFF using sodium nitrite in phosphoric acid, adapted from literature.[20]

- Materials:

- 5-(Hydroxymethyl)furfural (HMF)
- Sodium Nitrite (NaNO_2)
- 85% Phosphoric Acid (H_3PO_4)
- Deionized Water
- Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
- Anhydrous Sodium Sulfate or Magnesium Sulfate

- Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-(hydroxymethyl)furfural in 85% phosphoric acid at room temperature (25°C).
- Slowly add a solution of sodium nitrite (2.5 equivalents relative to HMF) in water to the stirred HMF solution. Maintain the temperature at 25°C during the addition.
- Continue stirring the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[20]
- Upon completion, quench the reaction by adding it to a beaker of ice water.
- Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with an organic solvent (e.g., dichloromethane).
- Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

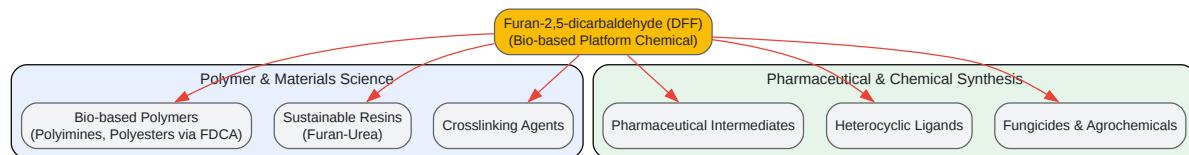
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **Furan-2,5-dicarbaldehyde** by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure, yellow solid.

Protocol 2: Knoevenagel Condensation with Indan-1,3-dione

This protocol provides a general method for the condensation of DFF with an active methylene compound.[\[18\]](#)

- Materials:

- **Furan-2,5-dicarbaldehyde** (DFF)
- Indan-1,3-dione (2 equivalents)
- Ethanol
- Basic catalyst (e.g., a few drops of piperidine)


- Procedure:

- Dissolve **Furan-2,5-dicarbaldehyde** and Indan-1,3-dione in ethanol in a round-bottom flask.
- Add a catalytic amount of piperidine to the solution.
- Stir the reaction mixture at room temperature. A solid precipitate should form.
- Continue stirring for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).
- Filter the solid precipitate and wash with cold ethanol to remove unreacted starting materials.

- Recrystallize the solid product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure condensation product.[18]

Applications in Drug Development and Materials Science

The unique structure of DFF and its derivatives makes them valuable in several high-tech fields.

[Click to download full resolution via product page](#)

Caption: Logical relationships of DFF as a versatile platform chemical.

- **Polymer and Material Science:** DFF is a crucial monomer for creating sustainable polymers. [4] Its derivative, FDCA, is the cornerstone for producing poly(ethylene furanoate) (PEF), a bio-based polyester with superior gas barrier properties compared to PET, making it ideal for packaging applications.[14][21] DFF itself is used to create furan-urea resins and as a crosslinker for hydrogels and immobilized enzymes.[1][17]
- **Pharmaceutical and Agrochemical Synthesis:** The furan nucleus is a common scaffold in pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[22][23][24] DFF serves as a versatile starting material for synthesizing more complex furan derivatives for drug discovery.[3][22] Its reactivity allows for the construction of diverse molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals and fungicides.[1][3]

Conclusion: **Furan-2,5-dicarbaldehyde** is a highly reactive and versatile platform chemical with significant potential to advance the development of sustainable materials and novel

therapeutics. Its derivation from renewable biomass, coupled with its rich chemistry, positions DFF as a key building block for a future bio-based economy. The continued exploration of its reactivity and the optimization of its production and conversion processes will be critical for unlocking its full potential across various scientific and industrial domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]
- 2. 2,5-Furandicarboxaldehyde - Wikipedia [en.wikipedia.org]
- 3. Furan-2,5-dicarbaldehyde | 823-82-5 [chemicalbook.com]
- 4. Furan-2,5-dicarbaldehyde|2,5-Diformylfuran (823-82-5) [benchchem.com]
- 5. nbinfo.com [nbinfo.com]
- 6. chembk.com [chembk.com]
- 7. furan-2,5-dicarbaldehyde, 823-82-5 [thegoodsentscompany.com]
- 8. scent.vn [scent.vn]
- 9. Furan-2,5-dicarbaldehyde | CymitQuimica [cymitquimica.com]
- 10. 2,5-Furandicarboxaldehyde [webbook.nist.gov]
- 11. 2,5-Furandicarboxaldehyde | C6H4O3 | CID 69980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,5-呋喃二甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Furan-2,5-dicarbaldehyde CAS#: 823-82-5 [m.chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. CN102731448B - Preparation method for furan-2,5-dicarbaldehyde - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]
- 18. damascusuniversity.edu.sy [damascusuniversity.edu.sy]
- 19. 2,5-Furandicarboxaldehyde as a bio-based crosslinking agent replacing glutaraldehyde for covalent enzyme immobilization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. ijabbr.com [ijabbr.com]
- 24. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [Furan-2,5-dicarbaldehyde: A Comprehensive Technical Guide on Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b019676#chemical-properties-and-reactivity-of-furan-2-5-dicarbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

